methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate
Description
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is a chemical compound known for its significant role in various scientific research fields. It is a potent and selective inhibitor of Wnt/β-catenin signaling, which is crucial in many biological processes, including cell proliferation and differentiation .
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-14-7-9-15(10-8-14)23(19,20)17-13-6-4-5-12(11-13)16(18)21-2/h4-11,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMICNXJYSILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of Wnt/β-catenin signaling, making it valuable in studies related to cell signaling pathways.
Medicine: Investigated for its potential anti-cancer properties due to its ability to inhibit Wnt-dependent cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin, promoting its degradation through the proteasomal pathway. This leads to the downregulation of Wnt/β-catenin target genes, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Uniqueness
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is unique due to its specific ethoxy group, which may influence its binding affinity and selectivity towards β-catenin compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
